1-Methoxypiperidine: Technical Safety, Hazards, and Handling Guide
1-Methoxypiperidine: Technical Safety, Hazards, and Handling Guide
Topic: 1-Methoxypiperidine Safety Data Sheet (SDS) and Hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methoxypiperidine (N-Methoxypiperidine) is a specialized N-alkoxyamine heterocycle. While less common as a standalone bulk solvent than its N-methyl analog, it has emerged as a critical structural motif in modern agrochemical design, most notably in the synthesis of the acetyl-CoA carboxylase inhibitor Spiropidion .
This guide addresses the specific safety profile of the 1-methoxypiperidine core. Unlike standard piperidines, the N-methoxy functionality introduces unique reactivity and stability considerations. This document synthesizes data from primary precursors (e.g., 1-methoxypiperidin-4-one) and structural analogs to provide a comprehensive safety framework for research and development.
Chemical Identity & Properties
The 1-methoxypiperidine moiety is characterized by a piperidine ring substituted at the nitrogen atom with a methoxy (-OCH₃) group. This modification significantly alters the basicity and lipophilicity compared to the parent piperidine.
| Property | Data | Note |
| Chemical Name | 1-Methoxypiperidine | Synonyms: N-Methoxypiperidine |
| CAS Number | Not widely listed for parent; see derivatives below | 102170-24-1 (4-one derivative) |
| Molecular Formula | C₆H₁₃NO | Parent structure |
| Molecular Weight | 115.17 g/mol | |
| Structure | Cyclic N-alkoxyamine | Piperidine ring with N-OMe |
| Physical State | Liquid (Predicted) | Colorless to pale yellow |
| Solubility | Organic solvents (DCM, MeOH), Water (Moderate) | Lipophilic N-substituent |
Key Derivatives (Commercial References)
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1-Methoxypiperidin-4-one (CAS 102170-24-1): The primary synthetic precursor.
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1-Methoxypiperidine-4-carboxamide (CAS 1038352-44-1): Key intermediate for Spiropidion.
Hazard Identification (GHS Classification)
Note: As specific experimental toxicity data for the unsubstituted parent is limited, the following classification is derived from the validated profiles of its primary derivative, 1-methoxypiperidin-4-one, and analogous N-alkoxyamines.
GHS Label Elements[1][2][5]
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Signal Word: WARNING
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Pictograms:
- (Irritant/Acute Tox)
- (Aquatic Toxicity - Context Dependent)
Hazard Statements
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects (based on Spiropidion data).
Precautionary Statements (Mechanistic Rationale)
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P261 (Avoid Breathing Vapors): N-alkoxyamines can possess significant volatility; inhalation may bypass first-pass metabolism, leading to rapid systemic distribution.
-
P280 (Wear Protective Gloves/Eye Protection): The N-O bond is chemically reactive. Direct contact can lead to dermatitis or corneal opacity.
-
P273 (Avoid Release to Environment): Piperidine derivatives are often persistent in aquatic environments.
Synthesis & Handling: The "Safe Lifecycle"
The synthesis of 1-methoxypiperidine derivatives typically involves the oxidation of the piperidine nitrogen followed by alkylation. This process introduces specific process safety hazards, particularly the handling of oxidizing agents and alkylating agents.
Experimental Protocol: Synthesis of the 1-Methoxypiperidine Core
This protocol describes the formation of the ring system via the 4-one precursor, a standard route in medicinal chemistry.
Step 1: N-Oxidation (Formation of Hydroxylamine)
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Reagents: 4-Piperidone hydrochloride, Sodium Tungstate (catalyst), Hydrogen Peroxide (oxidant).
-
Procedure: Dissolve piperidone in water/methanol. Cool to 0°C. Add catalyst. Add H₂O₂ dropwise.
-
Safety Critical: Exotherm control is vital. H₂O₂ accumulation can lead to runaway reactions. Maintain T < 10°C.
Step 2: O-Methylation
-
Reagents: N-Hydroxypiperidone intermediate, Potassium Carbonate (base), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).
-
Procedure: In a biphasic system (e.g., DCM/Water) or acetone, treat the hydroxylamine with base and methylating agent.
-
Safety Critical: MeI and DMS are potent alkylating agents (Carcinogens). Use a closed system or high-efficiency fume hood.
Handling Logic (The "Why")
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Air Sensitivity: Unlike simple amines, N-alkoxyamines are relatively stable to oxidation but can degrade under strong acid conditions or prolonged UV exposure. Store under Argon/Nitrogen.
-
Thermal Stability: The N-O bond is weaker than N-C bonds. Avoid heating above 100°C without DSC (Differential Scanning Calorimetry) validation to rule out decomposition.
Visualization: Synthesis & Safety Workflow
The following diagram illustrates the logical flow of synthesis and the associated safety decision points.
Caption: Synthesis workflow for 1-Methoxypiperidine derivatives highlighting critical process safety control points (Temperature and Containment).
Emergency Response Protocols
These protocols are self-validating systems: they prioritize immediate decontamination and neutralization of the specific chemical threat (alkaline/solvent properties).
Scenario A: Skin/Eye Exposure
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Immediate Action: Flush with copious water for 15 minutes .
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Mechanism: 1-Methoxypiperidine is lipophilic; it penetrates the dermis. Water dilution reduces the concentration gradient, halting absorption.
-
Contraindication: Do not use vinegar or acidic neutralizers on the eyes; the heat of neutralization will worsen the injury.
Scenario B: Spills (>10 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don butyl rubber gloves (Nitrile may have limited breakthrough time for methoxy-amines).
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) as the N-O functionality can act as a localized oxidant under fire conditions.
Scenario C: Fire
-
Extinguishing Media: Alcohol-resistant foam or CO₂.
-
Hazard: Combustion produces Nitrogen Oxides (NOx), which are highly toxic. Full SCBA is mandatory.
Toxicology & Biological Context
Mechanism of Action (Agrochemical Context)
In the context of Spiropidion , the 1-methoxypiperidine ring is a "pro-insecticide" moiety.[1][2] Inside the plant or pest, it undergoes metabolic transformation (often hydrolysis or cleavage) to release the active cyclic keto-enol pharmacophore.
-
Relevance: This demonstrates that the 1-methoxypiperidine structure is biologically active and capable of crossing biological membranes (translaminar movement in plants), reinforcing the need for strict PPE to prevent systemic absorption in humans.
Metabolites
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Primary metabolic breakdown likely yields Piperidine (or derivative) and Formaldehyde/Methanol (from the methoxy group cleavage).
-
Toxicology Implication: Chronic exposure could theoretically mimic methanol toxicity (formic acid production) or piperidine toxicity (neuromuscular effects).
References
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PubChem. 1-Methoxypiperidin-4-one Compound Summary. National Library of Medicine. Available at: [Link]
-
Syngenta Crop Protection. Spiropidion: A Novel Insecticide for Sucking Pests. ResearchGate. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-Methoxypiperidin-4-one. Available at: [Link]
Sources
- 1. Spiropidion | C21H27ClN2O5 | CID 58537978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [2-(4-chloro-2,6-dimethyl-phenyl)-8-methoxy-4-methyl-3 oxo-4,8-diazaspiro[4,5]dec-1-en-1-yl] ethyl carbonate | 1229023-00-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
